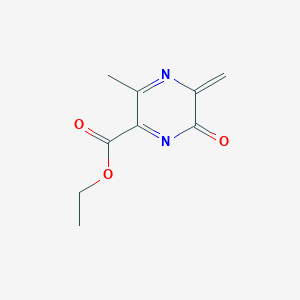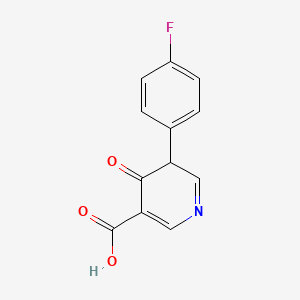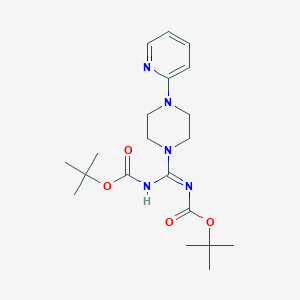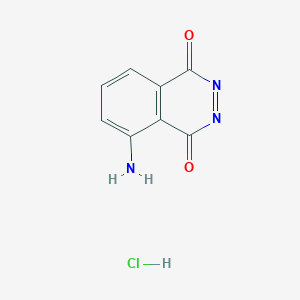![molecular formula C6H3BrN4O B12342834 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with a pyrazinone ring and a bromine atom at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of pyrazino[2,3-b]pyrazin-6-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrazinone ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the pyrazinone ring, although specific examples are less frequently documented.
Wissenschaftliche Forschungsanwendungen
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The exact mechanism of action of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may play a role in enhancing its binding affinity and specificity for certain targets. Pathways involved may include inhibition of kinase activity or disruption of microbial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazino[2,3-b]pyrazin-6-one: Lacks the bromine atom and may have different biological activities and reactivity.
2-chloro-7H-pyrazino[2,3-b]pyrazin-6-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological properties.
2-iodo-7H-pyrazino[2,3-b]pyrazin-6-one: Contains an iodine atom, which may affect its reactivity and biological activity differently compared to the bromine analog.
Uniqueness
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .
Eigenschaften
Molekularformel |
C6H3BrN4O |
|---|---|
Molekulargewicht |
227.02 g/mol |
IUPAC-Name |
2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C6H3BrN4O/c7-3-1-8-6-5(10-3)9-2-4(12)11-6/h1H,2H2 |
InChI-Schlüssel |
QBVPJAMNXSGPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N=C2C(=N1)N=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
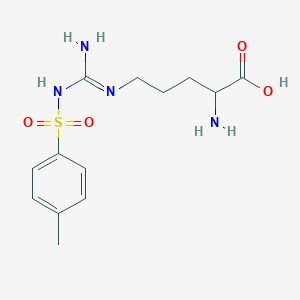
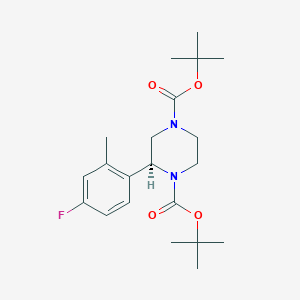
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
